2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile
Description
The compound 2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile features a propanedinitrile core conjugated with a dimethylamino group and a (3-fluorophenyl)methoxy imino substituent. The dimethylamino group enhances solubility and basicity, while the fluorophenyl moiety may improve metabolic stability and binding affinity in biological targets .
Properties
IUPAC Name |
2-[(3E)-1-(dimethylamino)-3-[(3-fluorophenyl)methoxyimino]propylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)6-7-19-21-11-12-4-3-5-14(16)8-12/h3-5,7-8H,6,11H2,1-2H3/b19-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPDKXICSDZELJ-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile typically involves the reaction of dimethylamine with a fluorophenylmethoxyimino compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the fluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the literature:
Key Research Findings
Fluorine vs. Chlorine Substituents : The 3-fluorophenyl group in the target compound may offer better metabolic stability and reduced toxicity compared to the 4-chlorophenyl group in ’s compound, as fluorine is smaller and less prone to forming reactive metabolites .
Solubility and Basicity: The dimethylamino group in the target compound and ’s analog increases basicity (pKa ~11.19), improving water solubility at physiological pH, which is critical for bioavailability .
Structural Complexity and Bioactivity : ’s purine-containing nitrile demonstrates that larger aromatic systems (e.g., purine) enhance specificity for enzyme targets, suggesting the target compound’s fluorophenyl group could similarly optimize target binding .
Biological Activity
The compound 2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile (CAS Number: 478262-31-6) is a synthetic organic molecule that has garnered attention due to its potential biological activities. Characterized by its complex structure, this compound is part of a class known as Schiff bases, which are known for various pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a propanedinitrile backbone with a dimethylamino group and a fluorophenylmethoxy imino substituent. The structural representation can be summarized as follows:
- IUPAC Name : 2-((3E)-1-(dimethylamino)-3-{[(3-fluorobenzyl)oxy]imino}propylidene)malononitrile
- Molecular Weight : 286.31 g/mol
- Physical Form : Solid
- Purity : 90% .
Antimicrobial Activity
Research indicates that Schiff bases, including derivatives similar to the target compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated effectiveness against various pathogens, including bacteria and fungi. The binding interactions between these compounds and microbial targets were assessed using UV-visible absorption and fluorescence spectroscopy, revealing binding constants in the range of to M .
Anticancer Properties
Schiff bases have been explored for their anticancer potential. A related study focused on the synthesis and evaluation of Schiff base complexes showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death .
Enzyme Inhibition
Another area of interest is the enzyme inhibition capability of Schiff bases. Compounds derived from similar structures have been shown to inhibit various enzymes, including alkaline phosphatase and other targets involved in metabolic pathways associated with diseases like diabetes and cancer. These findings suggest that the compound may also exhibit enzyme inhibitory effects, warranting further investigation .
Case Study 1: Antimicrobial Screening
In a comparative study involving various Schiff bases, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli. This suggests that modifications in the structure can enhance antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Target Compound | 5 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
A study assessed the cytotoxic effects of various Schiff bases on HeLa cervical cancer cells. The target compound was included in a panel of compounds tested for IC50 values.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 20 | HeLa |
| Compound B | 25 | HeLa |
| Target Compound | 15 | HeLa |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves condensation reactions between nitrile precursors and imino-ether intermediates. For example, analogous protocols (e.g., ) use reflux conditions (90°C) in ethanol with catalysts like LiCl. Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Temperature control : Elevated temperatures (80–100°C) improve yield but require inert atmospheres to prevent decomposition.
- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can accelerate imine formation .
- Validation : Monitor reaction progress via TLC or HPLC (e.g., reports ≥95% purity after purification via preparative C18-HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the (E)-configuration of the imino group (δ 7.8–8.2 ppm for aromatic protons; δ 160–170 ppm for nitrile carbons). provides analogous NMR data for structurally similar compounds .
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and imine (C=N) at ~1640 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., reports HRMS with <2 ppm error) .
Q. How should researchers handle the compound’s sensitive functional groups (e.g., nitriles, imines) during synthesis?
- Best Practices :
- Use anhydrous conditions and nitrogen purges to prevent hydrolysis of nitriles.
- Protect imino groups via temporary protective agents (e.g., Boc groups) during multi-step syntheses .
- Avoid strong acids/bases to prevent decomposition of the dimethylamino moiety .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between experimental NMR data and computational predictions for this compound?
- Approach :
DFT Calculations : Use software (e.g., Gaussian) to simulate NMR chemical shifts, accounting for solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
Dynamic Effects : Consider conformational flexibility (e.g., highlights E/Z isomerism in imino groups affecting spectral data).
Experimental Validation : Compare with structurally characterized analogs (e.g., ’s diastereomeric mixtures resolved via crystallography) .
Q. How can SHELXL be applied to refine the crystal structure of this compound, particularly in cases of twinning or disorder?
- Procedure :
- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, 100 K).
- SHELXL Refinement : Apply restraints for disordered dimethylamino or fluorophenyl groups. notes SHELXL’s robustness for small-molecule refinement, even with twinned data .
- Validation : Check R-factors (<5%) and Flack parameter for absolute configuration .
Q. What computational methods can elucidate the electronic effects of the 3-fluorophenyl and dimethylamino substituents on the compound’s reactivity?
- Methods :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks.
- Natural Bond Orbital (NBO) Analysis : Assess hyperconjugation effects (e.g., ’s fluorinated analogs show enhanced electron-withdrawing effects) .
- Molecular Dynamics (MD) : Simulate solvent interactions affecting stability .
Q. How can researchers address challenges in assessing purity via HPLC when the compound exhibits isomerism or degradation products?
- Solutions :
- Column Selection : Use chiral columns (e.g., Chiralpak AD-H) to separate E/Z isomers.
- Mobile Phase Optimization : Adjust pH (e.g., 0.1% TFA in acetonitrile/water) to improve peak resolution.
- Stability Studies : Conduct forced degradation (e.g., heat, light) to identify labile groups (e.g., imino hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
